molecular formula C8H7N3S B1371984 6-(Thiophen-2-yl)pyrimidin-4-amine CAS No. 698964-55-5

6-(Thiophen-2-yl)pyrimidin-4-amine

Cat. No.: B1371984
CAS No.: 698964-55-5
M. Wt: 177.23 g/mol
InChI Key: HJXVZTXHSUFDRB-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 6-position and an amine group at the 4-position.

Mechanism of Action

Target of Action

The primary targets of 6-(Thiophen-2-yl)pyrimidin-4-amine are the enzymes involved in the oxidative stress pathway, specifically the (2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) inhibitors . These enzymes play a crucial role in managing the body’s oxidative stress, which is a key factor in many diseases.

Mode of Action

This compound interacts with its targets by inhibiting their activity, thereby reducing the production of reactive oxygen species (ROS) . This interaction results in a decrease in oxidative stress within the cell.

Biochemical Pathways

The compound affects the oxidative stress pathway. By inhibiting the enzymes involved in this pathway, it reduces the production of ROS . The downstream effects include a decrease in oxidative damage to cellular components, potentially leading to a reduction in inflammation and cell death.

Result of Action

The primary result of the action of this compound is a reduction in oxidative stress within the cell . This can lead to a decrease in inflammation and cell death, potentially improving the health of the cell and the overall organism.

Biochemical Analysis

Biochemical Properties

6-(Thiophen-2-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of cAMP-phosphodiesterase in platelets, which helps in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been shown to inhibit cell growth and colony formation by delaying S phase advancement through the inhibition of DNA synthesis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular functions and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It acts as a dual inhibitor of growth factor receptors, particularly targeting tyrosine kinase receptors . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. Additionally, the compound has been reported to inhibit dihydrofolate reductase (DHFR), further contributing to its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound may become harmful . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase (DHFR) and cAMP-phosphodiesterase, influencing metabolic flux and metabolite levels . The compound’s impact on these pathways highlights its potential for modulating metabolic processes and developing targeted therapies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and therapeutic potential. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that impact its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

The synthesis of 6-(Thiophen-2-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified through various reactions to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-(Thiophen-2-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

6-(Thiophen-2-yl)pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

6-(Thiophen-2-yl)pyrimidin-4-amine can be compared to other similar compounds, such as:

Properties

IUPAC Name

6-thiophen-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXVZTXHSUFDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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